Cas no 1804589-72-7 (2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine)
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H3F3IN3O/c8-7(9,10)15-4-2-14-6(13)5(11)3(4)1-12/h2H,(H2,13,14)
- InChI Key: FJIXCPMWHXPPBQ-UHFFFAOYSA-N
- SMILES: IC1C(N)=NC=C(C=1C#N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 276
- XLogP3: 2.1
- Topological Polar Surface Area: 71.9
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003350-500mg |
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine |
1804589-72-7 | 97% | 500mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A026003350-1g |
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine |
1804589-72-7 | 97% | 1g |
$1,780.80 | 2022-04-02 |
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine
Comprehensive Overview of 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804589-72-7)
2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804589-72-7) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by its unique substitution pattern, including an amino group, a cyano group, an iodo substituent, and a trifluoromethoxy moiety. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine structure is particularly noteworthy for its potential applications in drug discovery. Researchers are increasingly exploring its role in the development of kinase inhibitors and antiviral agents, as the trifluoromethoxy group is known to enhance metabolic stability and bioavailability. The presence of the iodo atom also offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and databases.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their relevance in precision medicine and sustainable agriculture. The trifluoromethoxy group in 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine aligns with this trend, as it is often associated with improved lipophilicity and target selectivity. This compound is also a subject of interest in AI-driven drug design, where computational models predict its interactions with biological targets.
From a synthetic chemistry perspective, 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine poses intriguing challenges and opportunities. The cyano and amino groups can participate in cyclization reactions, enabling the construction of more complex heterocycles. Such transformations are frequently discussed in methodology development publications, reflecting the compound's utility in expanding chemical space.
Environmental and regulatory considerations are also critical when working with halogenated pyridines. While 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. This aligns with the growing emphasis on green chemistry principles, a hot topic in both academic and industrial settings.
In summary, 2-Amino-4-cyano-3-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804589-72-7) represents a versatile building block with broad applicability in medicinal chemistry and material science. Its unique structural features and functional groups make it a compelling subject for ongoing research, particularly in areas like targeted therapy and catalysis. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative chemical synthesis and drug development.
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